Unii-JH1CX8SG5V
Overview
Description
The compound identified by the UNII code “JH1CX8SG5V” is known as Orismilast . It is an investigational drug and a next-generation PDE4 inhibitor with broad anti-inflammatory properties . It is currently being developed for the treatment of psoriasis, hidradenitis suppurativa (HS), and atopic dermatitis (AD) .
Synthesis Analysis
Orismilast was originally developed by Leo Pharma and later acquired by Union Therapeutics . It is part of a series of phosphodiesterase type 4 (PDE4) inhibitors discovered by Leo Pharma . The specific synthesis process of Orismilast is not mentioned in the available sources.Scientific Research Applications
Nanoparticle Synthesis and Material Development
Unii-JH1CX8SG5V has implications in the synthesis of inorganic nanoparticles, which are pivotal in the development of novel materials. This process is integral to advancements in various industries, including electronics. Innovations in semiconducting materials have led to significant technological advancements, such as the evolution from vacuum tubes to modern microchips (Cushing, Kolesnichenko, & O'connor, 2004).
Educational Programs and Innovation
The translation of scientific research into practical innovations is a cornerstone of technological advancement. Educational programs, such as those developed by the National Collegiate Inventors and Innovators Alliance, play a crucial role in this process. These programs provide training and financial support to help researchers translate their findings into socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Computing Environments
Unii-JH1CX8SG5V contributes to the development of collaborative computing environments, particularly for large scientific applications like the Unified Air Pollution Model. These environments facilitate remote development and data sharing among geographically dispersed scientists, enhancing the efficiency and scope of scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nuclear Research and International Collaboration
The Joint Institute for Nuclear Research exemplifies the integration of theoretical and experimental studies with the development of advanced technologies. Unii-JH1CX8SG5V plays a role in these collaborative efforts, contributing to international nuclear research and education (Starchenko & Shimanskaya, 2012).
Nanosatellite Technology in Education
The University Nanosat Program, which involves student satellite projects, demonstrates the application of Unii-JH1CX8SG5V in space technology. This program engages students in building nanosatellites, fostering the next generation of aerospace professionals and promoting innovative space technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Accelerating Scientific Discovery
Unii-JH1CX8SG5V is instrumental in facilities like the Argonne Leadership Computing Facility, which aids research in various scientific domains. High-performance computing resources provided here enable researchers to explore key scientific problems, advancing our understanding in fields like life sciences and engineering physics (Beckman, Dave, & Drugan, 2008).
Enhancing Educational Approaches
Research institutions like the Joint Institute for Nuclear Research foster high-quality scientific training and research. Unii-JH1CX8SG5V contributes to these educational endeavors, promoting international cooperation and innovation in various fields of modern physics (Matveev, 2016).
Safety And Hazards
Orismilast is currently in the investigational stage, and its safety and hazards are being evaluated in clinical trials . The Phase 2b study is a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of Orismilast in patients with moderate to severe plaque psoriasis .
Future Directions
Orismilast is currently being developed for the treatment of psoriasis, HS, and AD . The first patient has been enrolled in the IASOS Phase 2b study, which aims to identify the appropriate dose-regimen for Phase 3 studies . Union Therapeutics has also signed a strategic partnership and license agreement with Innovent Biologics to develop and commercialize Orismilast in China .
properties
IUPAC Name |
2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZININGNRPUGNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F2NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-1-oxido-4-pyridinyl)-1-(7-(difluoromethoxy)-2',3',5',6'-tetrahydro-1',1'-dioxidospiro(1,3-benzodioxole-2,4'-(4H)thiopyran)-4-yl)ethanone | |
CAS RN |
1353546-86-7 | |
Record name | LEO-32731 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORISMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.